7-Methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonyl fluoride
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Overview
Description
“7-Methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonyl fluoride” is a compound that falls under the category of benzazepines . Benzazepines are biologically important heterocyclic systems, and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, are of particular interest .
Molecular Structure Analysis
Benzazepines have three types of isomeric structures depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III . The specific molecular structure of “this compound” is not explicitly provided in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, benzazepines in general are known to undergo various chemical reactions .Properties
IUPAC Name |
7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c1-16-11-3-2-9-4-6-13(17(12,14)15)7-5-10(9)8-11/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIXHCCTPZVZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(CC2)S(=O)(=O)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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